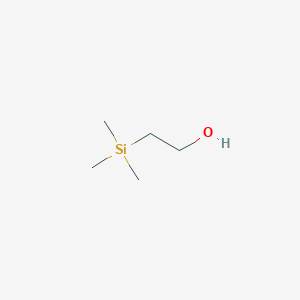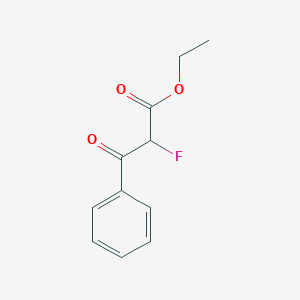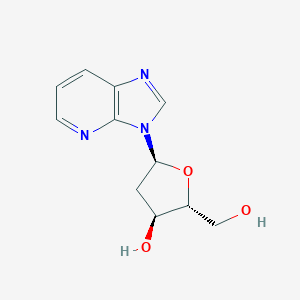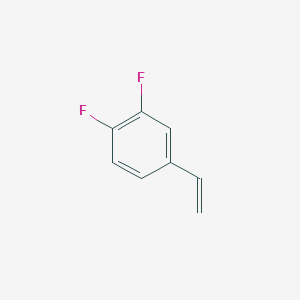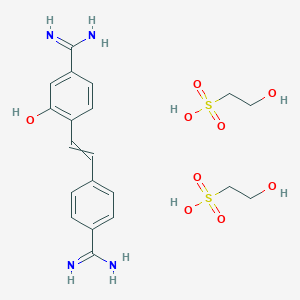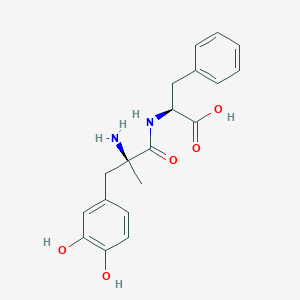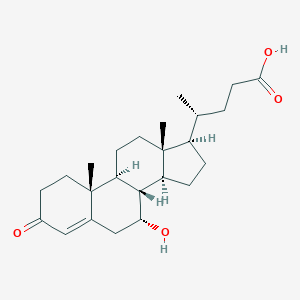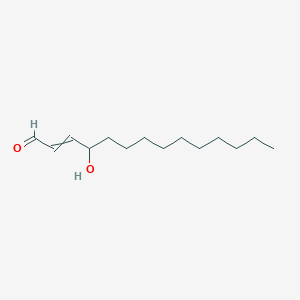
4-Hydroxytetradec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxytetradec-2-enal (4-HNE) is a lipid peroxidation product that is produced when unsaturated fatty acids react with free radicals. It is a highly reactive aldehyde that can cause damage to cellular components, including proteins, DNA, and lipids. Despite its harmful effects, 4-HNE has been found to play a role in various physiological and pathological processes. In
Mecanismo De Acción
The mechanism of action of 4-Hydroxytetradec-2-enal involves its ability to react with various cellular components, including proteins, DNA, and lipids. It can form adducts with proteins, leading to changes in their structure and function. It can also induce DNA damage and lipid peroxidation, leading to cellular dysfunction and death. In addition, 4-Hydroxytetradec-2-enal has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Hydroxytetradec-2-enal are diverse and depend on the concentration and duration of exposure. At low concentrations, 4-Hydroxytetradec-2-enal has been found to play a role in cellular signaling and regulation of gene expression. At higher concentrations, it can induce oxidative stress and damage to cellular components, leading to cell death. In addition, 4-Hydroxytetradec-2-enal has been found to modulate various cellular processes, including inflammation, apoptosis, and autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Hydroxytetradec-2-enal in lab experiments include its ability to induce oxidative stress and damage to cellular components, which can be useful for studying various diseases and cellular processes. In addition, 4-Hydroxytetradec-2-enal can be easily synthesized and is relatively stable. However, there are also limitations to using 4-Hydroxytetradec-2-enal, including its potential toxicity and the need for careful handling and storage. In addition, the effects of 4-Hydroxytetradec-2-enal can be highly dependent on the experimental conditions, including the concentration and duration of exposure.
Direcciones Futuras
For research on 4-Hydroxytetradec-2-enal include further exploration of its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, there is a need for more studies on the mechanisms of action of 4-Hydroxytetradec-2-enal and its interactions with cellular components. Furthermore, there is a need for the development of more specific and sensitive biomarkers for oxidative stress, including those that can detect 4-Hydroxytetradec-2-enal adducts in vivo. Finally, there is a need for the development of new therapeutic strategies that can target the harmful effects of 4-Hydroxytetradec-2-enal while preserving its beneficial effects.
Conclusion:
In conclusion, 4-Hydroxytetradec-2-enal is a lipid peroxidation product that plays a complex role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 4-Hydroxytetradec-2-enal is needed to fully understand its role in health and disease and to develop new therapeutic strategies.
Métodos De Síntesis
The synthesis of 4-Hydroxytetradec-2-enal can be achieved through the oxidation of linoleic acid or arachidonic acid. This can be done using various methods, including enzymatic oxidation, chemical oxidation, and photooxidation. Enzymatic oxidation is achieved by exposing the fatty acid to lipoxygenases, which convert them into hydroperoxides that can then be further oxidized to 4-Hydroxytetradec-2-enal. Chemical oxidation involves the use of reactive oxygen species, such as hydrogen peroxide or tert-butyl hydroperoxide, to oxidize the fatty acid. Photooxidation involves the use of light to initiate the oxidation process.
Aplicaciones Científicas De Investigación
4-Hydroxytetradec-2-enal has been extensively studied in the context of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been found to play a role in inflammation, apoptosis, and cellular signaling pathways. In addition, 4-Hydroxytetradec-2-enal has been used as a biomarker for oxidative stress in various tissues and fluids, including blood, urine, and cerebrospinal fluid.
Propiedades
Número CAS |
112147-38-3 |
|---|---|
Nombre del producto |
4-Hydroxytetradec-2-enal |
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
4-hydroxytetradec-2-enal |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h10,12-14,16H,2-9,11H2,1H3 |
Clave InChI |
JBGYIHOCGKFGSV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C=CC=O)O |
SMILES canónico |
CCCCCCCCCCC(C=CC=O)O |
Sinónimos |
(E)-4-hydroxytetradec-2-enal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



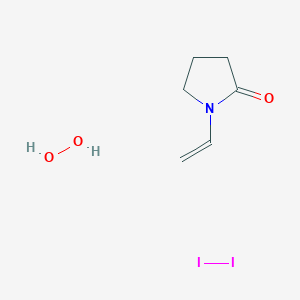
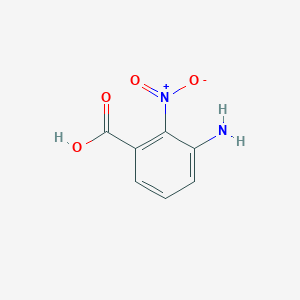
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
